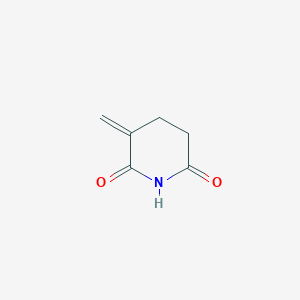

2-Methylene glutarimide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methylene glutarimide is a chemical compound that has been extensively studied for its biochemical and physiological effects. It is a derivative of glutarimide, a cyclic amide that has been used in various industrial and pharmaceutical applications. The unique structure of 2-Methylene glutarimide makes it an attractive candidate for scientific research, as it has the potential to be used in a wide range of applications.

Wissenschaftliche Forschungsanwendungen

Antibiotic Development

2-Methylene glutarimide derivatives have shown significant potential in the development of new antibiotics. Compounds such as 9-methylstreptimidone, which contain the glutarimide moiety, exhibit strong inhibitory activity against various fungi and bacteria . These compounds are particularly effective against yeasts and filamentous fungi, making them valuable in the fight against fungal infections.

Anticancer Agents

Research has indicated that 2-Methylene glutarimide derivatives can be potent anticancer agents. For instance, certain glutarimide-containing compounds have demonstrated the ability to induce apoptosis in cancer cells, including adult T-cell leukemia cells . This makes them promising candidates for the development of new cancer therapies.

Anti-inflammatory Applications

2-Methylene glutarimide derivatives have been found to possess anti-inflammatory properties. Studies have shown that these compounds can inhibit nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression in stimulated cells . This suggests their potential use in treating inflammatory diseases and conditions.

Antifungal Agents

The antifungal properties of 2-Methylene glutarimide derivatives are well-documented. Compounds like cycloheximide, which contain the glutarimide moiety, are known to inhibit protein synthesis in fungi by targeting the 60S ribosomal subunit . This makes them effective in controlling fungal growth and infections, with applications in agriculture and medicine.

Biosynthetic Pathway Studies

2-Methylene glutarimide is also valuable in the study of biosynthetic pathways. The unique structure of the glutarimide moiety allows researchers to explore the biosynthesis of complex polyketides and other secondary metabolites . This can lead to the discovery of new bioactive compounds and enhance our understanding of microbial metabolism.

Genomic Mining

The presence of the glutarimide moiety in various natural products has made 2-Methylene glutarimide a target for genomic mining. Researchers use genomic data to identify and isolate new glutarimide-containing compounds from different microbial strains . This approach can accelerate the discovery of novel bioactive molecules with potential therapeutic applications.

Wirkmechanismus

Target of Action

The primary targets of 2-Methylene Glutarimide are casein kinase 1 alpha (CK1α) and Wee-like protein kinase (WEE1) as identified in whole-cell proteome profiling . These proteins play crucial roles in cellular processes, with CK1α involved in various cellular processes including Wnt signaling, circadian rhythm, and DNA damage response, and WEE1 acting as a key regulator of cell cycle progression.

Mode of Action

2-Methylene Glutarimide interacts with its targets, CK1α and WEE1, leading to their degradation . This interaction is CRBN-dependent, meaning it requires the presence of the protein Cereblon . The degradation of these proteins alters the normal functioning of the cells, leading to changes in cellular processes.

Biochemical Pathways

The action of 2-Methylene Glutarimide affects several biochemical pathways. The degradation of CK1α and WEE1 can disrupt the Wnt signaling pathway, circadian rhythm, DNA damage response, and cell cycle progression . The downstream effects of these disruptions can lead to changes in cell behavior and potentially cell death.

Pharmacokinetics

Like other glutarimide antibiotics, it is expected to have good bioavailability due to its small size and polar nature .

Result of Action

The molecular and cellular effects of 2-Methylene Glutarimide’s action include the degradation of CK1α and WEE1, disruption of various cellular processes, and potential induction of cell death . These effects can lead to its antifungal and cytotoxic activities .

Eigenschaften

IUPAC Name |

3-methylidenepiperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-2-3-5(8)7-6(4)9/h1-3H2,(H,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFERQCSBWBFDJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC(=O)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34573-74-5 |

Source

|

| Record name | 3-methylidenepiperidine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[3-[(4-Methylphenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]methyl]benzonitrile](/img/structure/B2627973.png)

![(3S)-3-(bromomethyl)-6-(4-chlorophenyl)-2H,3H-[1,3]thiazolo[3,2-a]pyrimidin-4-ium bromide](/img/structure/B2627978.png)

![4-(4-methoxybenzyl)-5-[1-(4-methylbenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2627980.png)

![methyl 3-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2627981.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2627987.png)

![N-(5-(2-methoxynicotinoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2627989.png)

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B2627990.png)

![N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2627995.png)